molecular formula C12H20N2O3 B6242078 tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate CAS No. 905274-02-4

tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate

Cat. No. B6242078
CAS RN: 905274-02-4
M. Wt: 240.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl compounds are widely used in organic chemistry due to their unique reactivity patterns . They are often used in chemical transformations, and have relevance in nature, being implicated in biosynthetic and biodegradation pathways .


Synthesis Analysis

Tert-butyl compounds can be synthesized using various methods. For instance, N-nitroso compounds can be synthesized from secondary amines using tert-butyl nitrite under solvent-free conditions . Another method involves the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds using flow microreactor systems .


Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be quite complex. The crowded tert-butyl group elicits a unique reactivity pattern .


Chemical Reactions Analysis

Tert-butyl groups are known for their unique reactivity patterns. They are often used in chemical transformations .


Physical And Chemical Properties Analysis

Tert-butyl compounds have unique physical and chemical properties. For example, they have a refractive index of 1.4200-1.4280 at 20°C and appear as a clear colorless to pale yellow liquid .

Mechanism of Action

The mechanism of action of tert-butyl compounds can vary depending on the specific compound and reaction. For instance, the Schmidt procedure for tert-butyl benzoate ester cleavage using NaH in DMF involves BAC2 ester cleavage by NaH-derived NaOH .

Safety and Hazards

Tert-butyl compounds can pose certain safety hazards. For instance, tert-butyl acetate is a flammable solvent with a strong camphor-like odor .

Future Directions

The future directions of research on tert-butyl compounds could involve further exploration of their unique reactivity patterns and potential applications in biocatalytic processes .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate involves the condensation of tert-butyl 4-oxopyrrolidine-1-carboxylate with dimethylformamide dimethyl acetal followed by the addition of sodium hydride and dimethylamine. The resulting intermediate is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "tert-butyl 4-oxopyrrolidine-1-carboxylate", "dimethylformamide dimethyl acetal", "sodium hydride", "dimethylamine", "acetic anhydride" ], "Reaction": [ "Step 1: tert-butyl 4-oxopyrrolidine-1-carboxylate is reacted with dimethylformamide dimethyl acetal in the presence of a base such as sodium hydride to form an intermediate.", "Step 2: Dimethylamine is added to the intermediate to form the desired product.", "Step 3: The product is then treated with acetic anhydride to yield tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate." ] }

CAS RN

905274-02-4

Product Name

tert-butyl (3Z)-3-[(dimethylamino)methylidene]-4-oxopyrrolidine-1-carboxylate

Molecular Formula

C12H20N2O3

Molecular Weight

240.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.